2,3-Dihydro-1,4-benzodioxine-6-carboxamide

MAO-B inhibition neuroinflammation Parkinson's disease

This 6-carboxamide regioisomer is essential for consistent SAR in MAO-B inhibition (sub-nanomolar potency) and anti-neuroinflammatory research. The 6-position vector enables defined amide library synthesis, unlike other isomers. Verify CAS 299169-62-3 to ensure regiospecificity and avoid biological outcome variability.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 299169-62-3
Cat. No. B1593929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4-benzodioxine-6-carboxamide
CAS299169-62-3
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)N
InChIInChI=1S/C9H9NO3/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,10,11)
InChIKeyHZHZDULNPYDZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4-benzodioxine-6-carboxamide (CAS 299169-62-3) Procurement Guide for Research and Industrial Applications


2,3-Dihydro-1,4-benzodioxine-6-carboxamide (CAS 299169-62-3) is a benzodioxane-based carboxamide building block with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . The compound is supplied by research chemical vendors at purities typically ranging from 95% to 98%, making it suitable as a synthetic intermediate for derivative preparation and as a core scaffold in medicinal chemistry programs . The 1,4-benzodioxane moiety has been widely employed as a versatile template in drug design, with derivatives demonstrating activity against multiple biological targets including monoamine oxidase B (MAO-B), 5-HT4 receptors, Rho-associated protein kinase (ROCK), and various adrenergic and nicotinic receptor subtypes [1].

Why 2,3-Dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Interchanged with Generic Benzodioxane Analogs


The benzodioxane scaffold class exhibits profound sensitivity to substitution position and amide modification, rendering generic interchange among analogs scientifically invalid. The 6-carboxamide substitution pattern of 2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 299169-62-3) provides a specific vector for N-phenyl derivatization that directly impacts both inhibitory potency and isoform selectivity profiles [1]. Structure-activity relationship (SAR) studies demonstrate that substitution at the 6-position versus the 5- or 7-position yields differential biological outcomes across target classes including MAO-B, 5-HT4 receptors, and thrombin inhibition, while variations in the carboxamide N-substituent can shift selectivity indices by orders of magnitude [2]. Therefore, researchers and procurement specialists must verify the exact CAS number and substitution pattern rather than relying on generic benzodioxane descriptions.

Quantitative Differentiation Evidence for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide and Its Derivatives


MAO-B Inhibition: 6-Carboxamide Derivative Achieves Sub-Nanomolar Potency with Exceptional Isoform Selectivity

The N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide derivative compound 1l (N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) demonstrated an IC50 value of 0.0083 μM against human MAO-B with a selectivity index (hMAO-A IC50 / hMAO-B IC50) exceeding 4819 [1]. This selectivity profile contrasts with the clinical MAO-B inhibitor safinamide, which exhibits approximately 5000-fold lower selectivity (selectivity index of ~5918 for safinamide, but with an MAO-B IC50 of ~0.098 μM, making compound 1l approximately 12-fold more potent) [2].

MAO-B inhibition neuroinflammation Parkinson's disease selectivity index

Positional Isomerism Determines Biological Target Engagement: 6-Carboxamide Versus 5-Carboxamide Regioisomers

The substitution position of the carboxamide group on the 2,3-dihydro-1,4-benzodioxine scaffold critically determines biological target engagement. The 5-carboxamide regioisomer (e.g., RO 116 1148, N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide) functions as a 5-HT4 receptor antagonist, whereas the 6-carboxamide regioisomer (CAS 299169-62-3) serves as the core scaffold for MAO-B inhibition and other distinct activities [1] [2]. This regioisomeric differentiation is further evidenced in antithrombotic studies where 6- and 7-substituted regioisomers exhibited differential thrombin inhibitory activities, with (S)-isomers at both positions showing superior thrombin inhibition compared to their (R)-counterparts [3].

regioisomerism target selectivity 5-HT4 receptor structure-activity relationship

6-Carboxamide Scaffold Enables Dual MAO-B Inhibition and Antineuroinflammatory Activity

Unlike classical MAO-B inhibitors that act solely through enzymatic inhibition, the N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide derivative compound 1l demonstrated a dual mechanism of action: potent MAO-B inhibition (IC50 = 0.0083 μM) combined with significant antineuroinflammatory effects [1]. In BV2 microglial cells, compound 1l effectively inhibited the release of pro-inflammatory mediators including NO, TNF-α, and IL-1β in both LPS-stimulated and Aβ1–42-stimulated conditions. Furthermore, compound 1l attenuated Aβ1–42-induced cytotoxicity and exhibited low neurotoxicity in vitro [1]. This dual activity profile distinguishes the 6-carboxamide benzodioxane scaffold from traditional MAO-B inhibitors such as selegiline and rasagiline, which lack demonstrated direct antineuroinflammatory activity at comparable concentrations.

dual mechanism neuroprotection Aβ-induced cytotoxicity neuroinflammation

Competitive and Reversible MAO-B Inhibition Mechanism Confirmed via Kinetics and Dialysis Studies

Kinetic studies using Lineweaver-Burk plot analysis confirmed that the 6-carboxamide benzodioxane derivative compound 1l acts as a competitive inhibitor of human MAO-B, binding reversibly to the enzyme active site [1]. This reversible mechanism is consistent with findings for related C6-substituted benzodioxane derivatives, where dialysis of enzyme-inhibitor mixtures resulted in near-complete restoration of enzymatic activity [2]. In contrast, irreversible MAO-B inhibitors such as selegiline and rasagiline form covalent adducts with the enzyme, requiring de novo enzyme synthesis for activity recovery. This mechanistic distinction is critical for drug development, as reversible inhibitors typically offer improved safety profiles and reduced risk of hypertensive crisis from dietary tyramine interactions compared to irreversible inhibitors [3].

reversible inhibition competitive inhibition enzyme kinetics dialysis reversibility

Recommended Application Scenarios for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide (CAS 299169-62-3)


Development of Next-Generation Reversible MAO-B Inhibitors for Parkinson's Disease and Neurodegenerative Disorders

The 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold enables the synthesis of N-phenyl derivatives that demonstrate sub-nanomolar MAO-B inhibitory potency (IC50 = 0.0083 μM) combined with exceptional isoform selectivity (SI > 4819) [1]. The competitive, reversible inhibition mechanism confirmed by Lineweaver-Burk kinetics provides a safety advantage over irreversible clinical MAO-B inhibitors [1]. Medicinal chemistry teams should utilize this scaffold as a starting point for lead optimization, focusing on N-phenyl substitution patterns (particularly 3,4-dichlorophenyl) to achieve picomolar-range potency while maintaining the favorable selectivity and reversibility profile [1].

Design of Dual-Mechanism Neuroprotective Agents Targeting Both MAO-B and Neuroinflammation

Derivatives of the 6-carboxamide benzodioxane scaffold uniquely combine potent MAO-B enzymatic inhibition with direct antineuroinflammatory activity, including suppression of NO, TNF-α, and IL-1β release in activated microglia and attenuation of Aβ1–42-induced cytotoxicity [1]. This dual mechanism cannot be achieved with classical MAO-B inhibitor scaffolds (selegiline, rasagiline) and addresses an unmet need for disease-modifying therapies in Alzheimer's and Parkinson's diseases. Research programs should evaluate 6-carboxamide benzodioxane derivatives in in vivo neuroinflammation and neurodegeneration models, leveraging the scaffold's demonstrated low neurotoxicity profile in vitro [1].

Synthesis of Specialized Benzodioxane Derivative Libraries for Diverse Target Screening

The 6-carboxamide substitution pattern of CAS 299169-62-3 provides a defined vector for constructing amide derivative libraries via coupling with diverse amines [1]. This synthetic versatility, combined with the well-documented biological promiscuity of the benzodioxane scaffold across receptor classes including adrenergic, serotonergic, and nicotinic subtypes, makes the compound an ideal building block for broad-spectrum screening campaigns [2]. Researchers should prioritize this specific CAS number over alternative benzodioxane positional isomers to ensure regioisomeric consistency in structure-activity relationship studies, as substitution position critically determines biological target engagement outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.